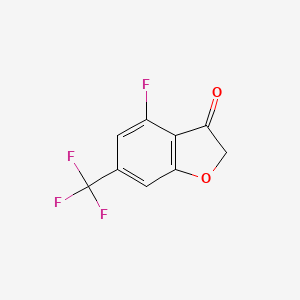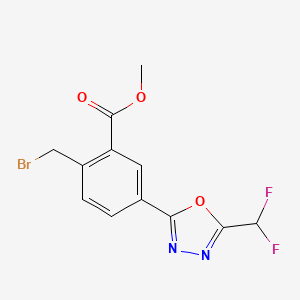
Methyl 2-(bromomethyl)-5-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(bromomethyl)-5-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)benzoate is a complex organic compound that features a benzoate ester, a bromomethyl group, and a difluoromethyl-substituted oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(bromomethyl)-5-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)benzoate typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Bromomethyl Group: This step often involves bromination reactions, where a methyl group is substituted with a bromine atom using reagents like N-bromosuccinimide (NBS).
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, particularly at the oxadiazole ring or the bromomethyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the oxadiazole ring or the bromomethyl group.
Hydrolysis Products: The corresponding carboxylic acid and methanol.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Biological Activity: Compounds with similar structures have shown antimicrobial and anticancer activities, suggesting potential for drug development.
Medicine
Pharmaceuticals: Potential use as a lead compound in the development of new drugs.
Industry
Materials Science:
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, disrupting normal cellular processes. The oxadiazole ring and the difluoromethyl group could play crucial roles in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(chloromethyl)-5-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)benzoate
- Methyl 2-(bromomethyl)-5-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)benzoate
Uniqueness
Methyl 2-(bromomethyl)-5-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)benzoate is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromomethyl group allows for further functionalization, while the difluoromethyl group can enhance metabolic stability and bioavailability.
Propiedades
Fórmula molecular |
C12H9BrF2N2O3 |
|---|---|
Peso molecular |
347.11 g/mol |
Nombre IUPAC |
methyl 2-(bromomethyl)-5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate |
InChI |
InChI=1S/C12H9BrF2N2O3/c1-19-12(18)8-4-6(2-3-7(8)5-13)10-16-17-11(20-10)9(14)15/h2-4,9H,5H2,1H3 |
Clave InChI |
CZPJIRPNPMIBAE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)C2=NN=C(O2)C(F)F)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


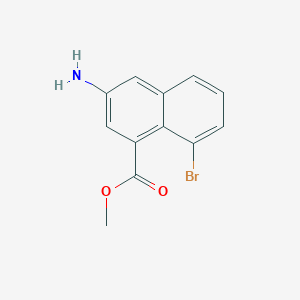

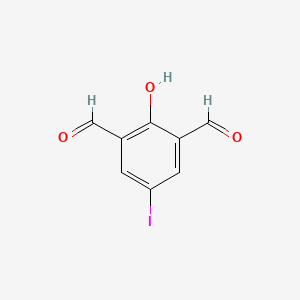

![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium chloride](/img/structure/B12839918.png)
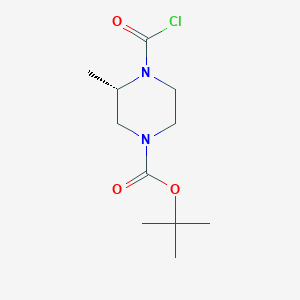
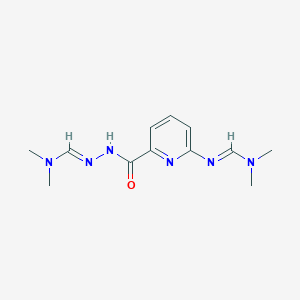
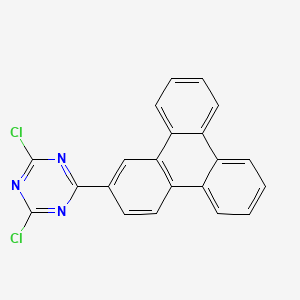

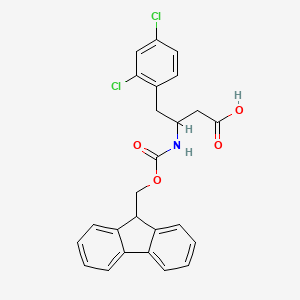
![2,5-Bis[2-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B12839961.png)

![(6R,7AR)-3-amino-8,8-dimethyltetrahydro-4h-3a,6-methanobenzo[d]oxazol-2(3h)-one hydrochloride](/img/structure/B12839977.png)
